molecular formula C11H10O3 B1407841 1,7-Naphthalenediol, 6-(hydroxymethyl)- CAS No. 1334590-39-4

1,7-Naphthalenediol, 6-(hydroxymethyl)-

Cat. No.: B1407841
CAS No.: 1334590-39-4
M. Wt: 190.19 g/mol
InChI Key: GCARUNVWBWVAJT-UHFFFAOYSA-N
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Description

1,7-Naphthalenediol, 6-(hydroxymethyl)- is an organic compound with the molecular formula C11H10O3. It is a derivative of naphthalene, featuring hydroxyl groups at the 1 and 7 positions and a hydroxymethyl group at the 6 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Naphthalenediol, 6-(hydroxymethyl)- typically involves multi-step organic reactions. One common method includes the hydroxylation of naphthalene derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthalenediol, 6-(hydroxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

1,7-Naphthalenediol, 6-(hydroxymethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Naphthalenediol, 6-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Naphthalenediol
  • 1,8-Naphthalenediol
  • 2,7-Naphthalenediol
  • 2,3-Naphthalenediol

Uniqueness

1,7-Naphthalenediol, 6-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group at the 6 position, which imparts distinct chemical properties and reactivity compared to other naphthalenediols.

Properties

IUPAC Name

6-(hydroxymethyl)naphthalene-1,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-6-8-4-7-2-1-3-10(13)9(7)5-11(8)14/h1-5,12-14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCARUNVWBWVAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C(=C1)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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